C24 神经酰胺

描述

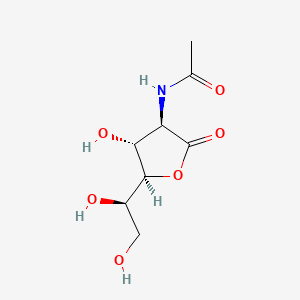

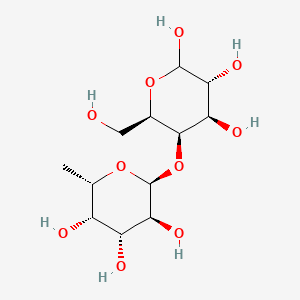

C24-神经酰胺是一种鞘脂,鞘脂是一类含有鞘氨醇碱基骨架的脂类。神经酰胺由鞘氨醇和脂肪酸组成。C24-神经酰胺特指具有24个碳原子的超长链脂肪酸。该化合物在细胞凋亡、细胞分化和衰老等细胞过程中起着至关重要的作用。 它存在于细胞膜中,并参与调节细胞行为的信号通路 .

科学研究应用

作用机制

C24-神经酰胺通过多种机制发挥其作用。它可以通过诱导膜流动性和组织的变化来影响膜性质。此外,C24-神经酰胺与特定的分子靶标相互作用,例如蛋白激酶和磷酸酶,以调节参与凋亡和细胞分化的信号通路。 该化合物还可以调节参与脂类代谢的酶的活性,进一步影响细胞过程 .

生化分析

Biochemical Properties

C24 Ceramide interacts with various enzymes, proteins, and other biomolecules. It is synthesized by ceramide synthases (CerS), which are integral membrane proteins of the endoplasmic reticulum . Ceramides are synthesized by amide bond-mediated interactions between sphingoid bases, long-chain amino alcohols [long-chain base] and fatty acids through a de novo pathway, a sphingomyelin (SM) hydrolysis pathway and a salvage pathway .

Cellular Effects

C24 Ceramide has significant effects on various types of cells and cellular processes. It induces time-dependent changes in membrane properties and membrane reorganization . In the context of aging, C24 Ceramide may contribute directly to cell non-autonomous aging . In cancer progression, C24 Ceramide promotes cell proliferation and migration .

Molecular Mechanism

C24 Ceramide exerts its effects at the molecular level through various mechanisms. It is involved in the regulation of cell survival, proliferation, apoptosis, migration, invasion, and drug resistance . Ceramide synthases (CerS) play a crucial role in the synthesis of C24 Ceramide . The molecular mechanism underlying ceramide synthesis by CerS enzymes involves a covalent acyl-enzyme intermediate .

Temporal Effects in Laboratory Settings

The effects of C24 Ceramide change over time in laboratory settings. It induces time-dependent changes in membrane properties . There is a significant increase in the average amount of C24 Ceramide in extracellular vesicles from older women compared to those from younger women .

Dosage Effects in Animal Models

The effects of C24 Ceramide vary with different dosages in animal models. Application of C24 Ceramide, but not C16 Ceramide or C24 Phosphatidylcholine, to ceramide kinase mutants rescues both neuronal polarity determination and lipid-raft density in the growth cone .

Metabolic Pathways

C24 Ceramide is involved in various metabolic pathways. It is synthesized primarily through the de novo synthesis pathway, sphingomyelin metabolism pathway, and salvage pathway . Ceramides are synthesized by amide bond-mediated interactions between sphingoid bases, long-chain amino alcohols [long-chain base] and fatty acids .

Transport and Distribution

C24 Ceramide is transported and distributed within cells and tissues. In mammalian cells, the ceramide transfer protein forms a contact site between the ER and the trans-Golgi region and transports ceramide utilizing its steroidogenic acute regulatory protein-related lipid transfer domain .

Subcellular Localization

C24 Ceramide is localized in the endoplasmic reticulum where it is synthesized . The structures of ceramides found in mammals and yeast are illustrated. C16 ceramide and C24 ceramide with C24:0 or C24:1 FA exist ubiquitously in mammalian tissues, although the ratio of C16 ceramide to C24 ceramide varies among tissues .

准备方法

合成路线和反应条件

C24-神经酰胺可以通过多种方法合成。一种常见的合成路线包括鞘氨醇与脂肪酸的缩合反应。该反应通常需要神经酰胺合酶等催化剂,并在特定条件下进行,以确保神经酰胺键的正确形成。 该反应可以在有机溶剂中于高温下进行,以促进缩合过程 .

工业生产方法

在工业环境中,C24-神经酰胺的生产通常涉及生物技术方法的使用。微生物发酵和酶促合成常被用于大规模生产神经酰胺。 这些方法因其效率和能够控制生产过程以获得高纯度神经酰胺而更受青睐 .

化学反应分析

反应类型

C24-神经酰胺会发生各种化学反应,包括:

氧化: C24-神经酰胺可以被氧化生成神经酰胺-1-磷酸,该物质参与细胞信号传导。

还原: 还原反应可以将神经酰胺转化为二氢神经酰胺,它们具有不同的生物学功能。

常用试剂和条件

这些反应中常用的试剂包括氧化剂,如过氧化氢用于氧化,还原剂,如硼氢化钠用于还原,以及用于取代反应的各种脂肪酸。 这些反应通常在受控条件下进行,包括特定的 pH 值和温度,以确保所需产物的形成 .

主要形成的产物

从这些反应中形成的主要产物包括神经酰胺-1-磷酸、二氢神经酰胺和各种取代的神经酰胺。 这些产物中的每一种都具有独特的生物学功能,并且可以用于不同的科学应用 .

相似化合物的比较

C24-神经酰胺由于其超长链脂肪酸而独一无二。类似的化合物包括:

C16-神经酰胺: 包含一个 16 个碳原子的脂肪酸链,与代谢功能障碍和心脏功能下降有关.

C18-神经酰胺: 包含一个 18 个碳原子的脂肪酸链,与代谢性疾病和皮肤疾病有关.

C20-神经酰胺: 包含一个 20 个碳原子的脂肪酸链,在维持皮肤屏障功能方面发挥作用.

属性

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H83NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,40-41,44-45H,3-34,36,38-39H2,1-2H3,(H,43,46)/b37-35+/t40-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVVOYPTFQEGPH-AUTSUKAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H83NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/24:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/24:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34435-05-7 | |

| Record name | C24-Ceramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34435-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cer(d18:1/24:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the significance of Cer(d18:1/24:0) in cardiovascular disease?

A1: While some ceramides are considered risk factors for cardiovascular disease, Cer(d18:1/24:0) has shown inconsistent results. Some studies associate higher ratios of other ceramides to Cer(d18:1/24:0) with increased cardiovascular risk [ [, , , , , , , , , ] ]. This suggests a potential protective role for Cer(d18:1/24:0) or a more nuanced interaction within the ceramide network. Further research is needed to clarify its precise role in cardiovascular health.

Q2: What is the role of Cer(d18:1/24:0) in metabolic disorders?

A5: Research suggests a complex role. While some studies associate Cer(d18:1/24:0) with improved metabolic response to metformin in women with polycystic ovary syndrome [ [] ], others demonstrate its decrease in liver cirrhosis with increasing severity of the disease [ [] ]. This highlights the need for further investigation to understand its role in different metabolic disorders.

Q3: How does Cer(d18:1/24:0) relate to inflammation?

A6: Findings suggest a potential anti-inflammatory role for Cer(d18:1/24:0). In ulcerative colitis, its levels were altered compared to healthy controls, indicating involvement in the inflammatory response [ [] ]. Additionally, CerS2, responsible for C22-24 ceramide synthesis, appears to play a role in regulating immune responses during airway inflammation, potentially impacting inflammatory pathways [ [] ].

Q4: How do levels of Cer(d18:1/24:0) change with aging?

A8: Studies in mice indicate that aging might lead to decreased levels of C22, C24:1, and C24 ceramides in gastric smooth muscle, potentially contributing to age-associated motility disorders [ [] ]. Further research is needed to determine the impact of aging on Cer(d18:1/24:0) levels in different tissues and its implications for human health.

Q5: What is the role of Ceramide Synthase 2 (CerS2) in relation to Cer(d18:1/24:0)?

A9: CerS2 is the enzyme primarily responsible for synthesizing very-long-chain ceramides, including Cer(d18:1/24:0) [ [, ] ]. Studies using CerS2-deficient mice have shown alterations in sphingolipid profiles, including a decrease in C24 ceramides, leading to various physiological effects [ [, , , ] ].

Q6: What are the common analytical methods used to measure Cer(d18:1/24:0)?

A10: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely employed to quantify Cer(d18:1/24:0) and other ceramides in various biological samples [ [, , , , , , , , , , , , , , , , , , , ] ]. This technique provides high sensitivity and specificity for measuring these lipids.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

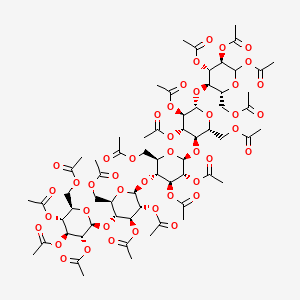

![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B561652.png)

![(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B561654.png)

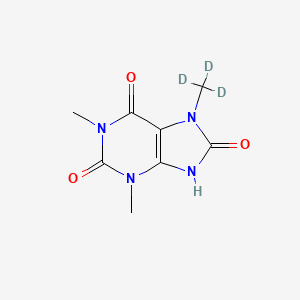

![3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole](/img/structure/B561658.png)

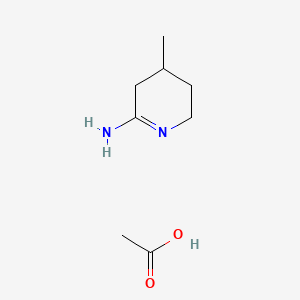

![[(2R,3R,4S,5S,6R)-3,4-diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B561660.png)